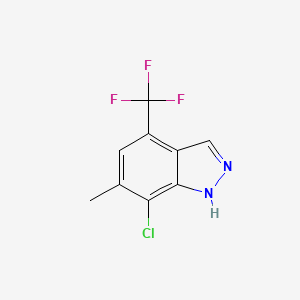
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole, or 7-CMTI, is an indazole-based compound with potential applications in scientific research and laboratory experiments. This compound is a derivative of indazole, a heterocyclic compound with three nitrogen atoms in its ring structure, and is characterized by its chloro, methyl, and trifluoromethyl substituents. 7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications.
Scientific Research Applications
7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications. In particular, 7-CMTI has been investigated as a potential anti-inflammatory and anti-tumor agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, 7-CMTI has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent.
Mechanism of Action
The exact mechanism of action of 7-CMTI is still being studied, but it is believed to involve the inhibition of several key enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). It is also believed to interfere with the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
7-CMTI has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in several animal models, including rats and mice. In addition, 7-CMTI has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Additionally, 7-CMTI has been shown to have neuroprotective effects and to reduce the levels of certain pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 7-CMTI in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been shown to have several potential therapeutic, biological, and pharmacological applications. Additionally, 7-CMTI has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. However, there are some limitations to its use in laboratory experiments. For example, 7-CMTI has been shown to be toxic at high concentrations, and it has been associated with some side effects, including nausea, dizziness, and headache.
Future Directions
There are several potential future directions for 7-CMTI. It could be further studied for its potential therapeutic, biological, and pharmacological applications. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Additionally, 7-CMTI could be further studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent. Finally, 7-CMTI could be further studied for its potential to be used in combination with other compounds or drugs to enhance its therapeutic effects.
Synthesis Methods
7-CMTI can be synthesized through several methods, including the Scholl reaction, the Vilsmeier-Haack reaction, and the Wurtz-Fittig reaction. The Scholl reaction is a palladium-catalyzed coupling reaction that involves the reaction of an organohalide and an aryl halide. The Vilsmeier-Haack reaction is a reaction that involves the reaction of an amine and an aldehyde to form an imine, which is then converted into an amide. The Wurtz-Fittig reaction is a coupling reaction that involves the reaction of an alkyl halide with an aryl halide.
properties
IUPAC Name |
7-chloro-6-methyl-4-(trifluoromethyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c1-4-2-6(9(11,12)13)5-3-14-15-8(5)7(4)10/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIZULXIZHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)
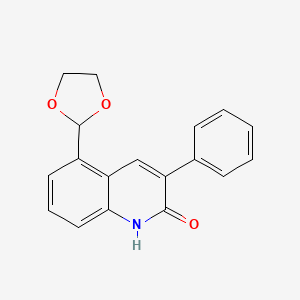
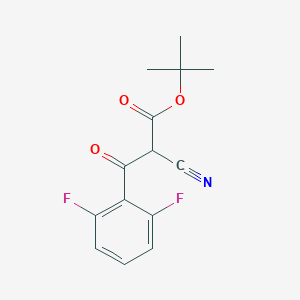
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)

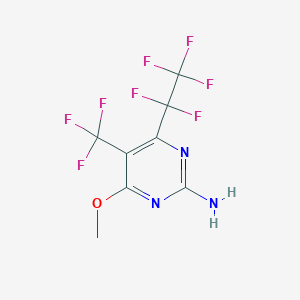
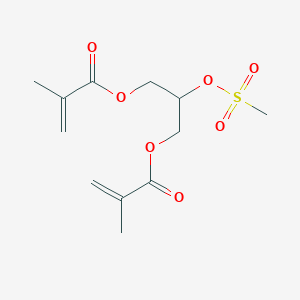

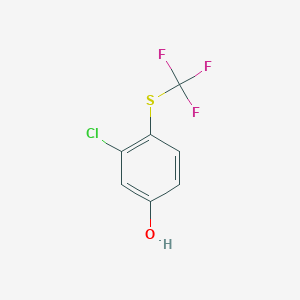

![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)